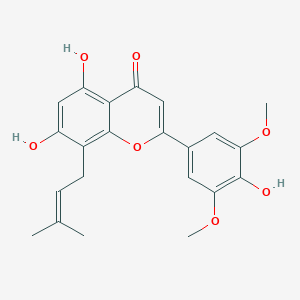
Baohuosu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Baohuosu, also known as icariin, is a flavonol glycoside compound found in the Epimedium genus of plants. It has been used for centuries in traditional Chinese medicine as a treatment for a variety of ailments, including osteoporosis, erectile dysfunction, and cardiovascular diseases. In recent years, Baohuosu has gained attention in the scientific community for its potential therapeutic properties and has been the subject of numerous studies.
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects and Preparation Methods
Baohuosu, also known as baohuoside I, is derived from Epimedii Folium, a traditional Chinese medicine. It demonstrates a range of pharmacological effects including anti-osteoporosis, anti-tumor properties, improvements in cognitive dysfunction, cerebral ischemia-reperfusion injury protection, and neuroprotection. Due to its diverse biological activities, there is significant interest in its preparation methods and pharmacological applications (Zi-hao Li et al., 2018).
Applications in Traditional Chinese Medicine
Baohuosu is a key component in traditional Chinese herbal medicine, specifically in Herba Epimdii, used for its prenylated flavonoids. The intestinal hydrolysis of these flavonoids by lactase phlorizin hydrolase is crucial for their absorption, with baohuoside I being one of the primary absorbed metabolites. This process is significant for understanding the pharmacological action of baohuosu in traditional Chinese medicine applications (Yan Chen et al., 2011).
Therapeutic Potential in Neurological Disorders
Baohuosu has been explored for its therapeutic effects on neurological disorders. A study on Bupleurum Chinense DC. aromatic oil, which contains baohuosu, showed potential in treating epilepsy-like behavior in rats. The study suggests that baohuosu may alleviate epilepsy-like behavior through the Notch/NMDAR/GABA pathway, indicating its potential application in neuropharmacology (Xiaomao Li et al., 2022).
Eigenschaften
CAS-Nummer |
119730-90-4 |
|---|---|
Produktname |
Baohuosu |
Molekularformel |
C22H22O7 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C22H22O7/c1-11(2)5-6-13-14(23)9-15(24)20-16(25)10-17(29-22(13)20)12-7-18(27-3)21(26)19(8-12)28-4/h5,7-10,23-24,26H,6H2,1-4H3 |
InChI-Schlüssel |
FGQYLXHJJYBZGT-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)O)OC)C |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)O)OC)C |
Andere CAS-Nummern |
119730-90-4 |
Synonyme |
5,7,4'-trihydroxy'3',5'-dimethoxyl-8-prenylflavone baohuosu |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






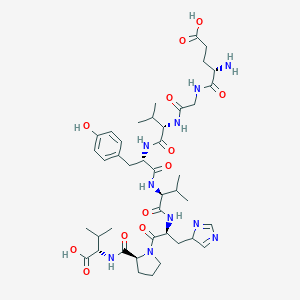

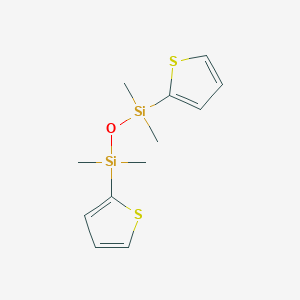
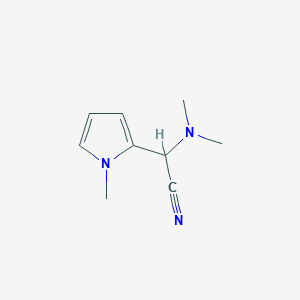
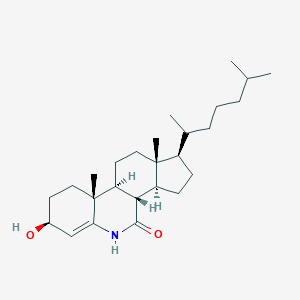
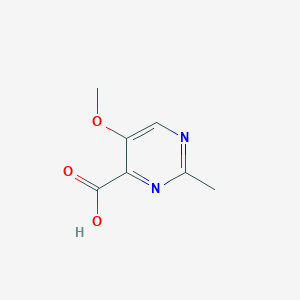
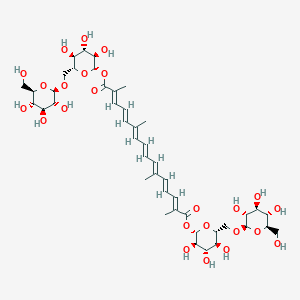
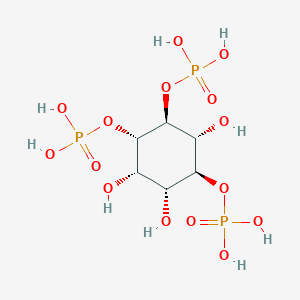
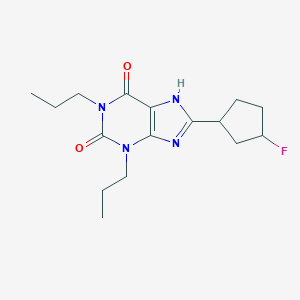
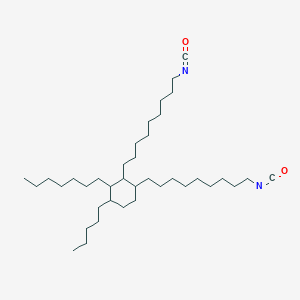
![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)